4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline
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Overview
Description
4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline is a complex organic compound used in various scientific research fields It is known for its unique chemical structure, which includes an ethyl group, a pyrazinyloxy group, and a benzyl aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(2-pyrazinyloxy)benzyl chloride: This intermediate is synthesized by reacting 4-hydroxybenzyl chloride with pyrazine in the presence of a base such as potassium carbonate.
Formation of this compound: The final compound is obtained by reacting 4-(2-pyrazinyloxy)benzyl chloride with 4-ethylaniline in the presence of a suitable solvent like dichloromethane and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-[4-(2-pyridinyloxy)benzyl]aniline: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-ethyl-N-[4-(2-pyrimidinyloxy)benzyl]aniline: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline is unique due to the presence of the pyrazinyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-ethyl-N-[(4-pyrazin-2-yloxyphenyl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-15-3-7-17(8-4-15)22-13-16-5-9-18(10-6-16)23-19-14-20-11-12-21-19/h3-12,14,22H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUXYAXMORKFGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=C(C=C2)OC3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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